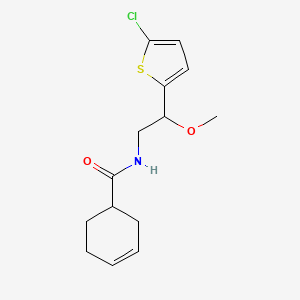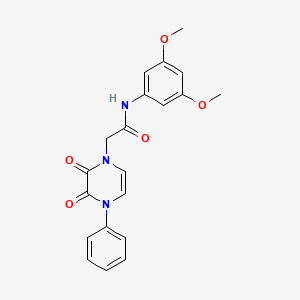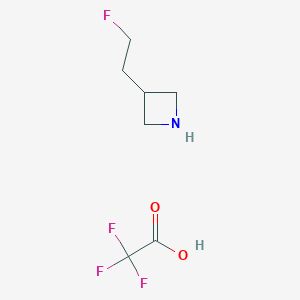
1-(4-Bromophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential therapeutic uses in various diseases. BPTU is a thiourea derivative that has been synthesized through a series of chemical reactions. The compound has shown promising results in scientific research, making it a topic of interest for further investigation.
Aplicaciones Científicas De Investigación
Pharmacological Potential and Chemical Synthesis
Pharmacologically Active Derivatives : A study by Chapman et al. (1971) explored the synthesis of pharmacologically active benzo[b]thiophen derivatives, including the synthesis of thiourea derivatives. These compounds have potential in pharmacological research due to their chemical properties and interactions (Chapman, Clarke, Gore, & Sharma, 1971).
Crystal Structural Analysis : Hassan et al. (2011) synthesized a novel cinnamoyl thiourea derivative of 2-morpholino ethylamine and analyzed its structure through spectroscopic techniques and X-ray diffraction. This research contributes to the understanding of the molecular structure of such compounds (Hassan, Yamin, Daud, & Kassim, 2011).
Antimicrobial and Antiurease Activities : Bektaş et al. (2012) investigated the antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. These studies are significant in exploring the potential therapeutic uses of such compounds (Bektaş, Ceylan, Demirbas, Alpay-Karaoglu, & Sökmen, 2012).
Synthesis of Linezolid-Like Molecules : A study by Başoğlu et al. (2012) on the synthesis of linezolid-like molecules, including morpholine derivatives, provides insights into the chemical synthesis processes and potential antimicrobial applications of these compounds (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Synthesis and Rearrangements in Organic Chemistry
Thiazoline Imine Series : Murav'eva et al. (1967) researched the synthesis and rearrangements in the thiazoline imine series, contributing to the broader understanding of the chemical properties and synthesis techniques of thiourea derivatives (Murav'eva, Shchukina, & Arkhangel'skaya, 1967).
Microwave Assisted Synthesis : Youssef and Amin (2012) explored the microwave-assisted synthesis of new thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity. This study highlights the use of modern synthesis techniques in creating thiourea derivatives (Youssef & Amin, 2012).
Antibacterial Evaluation : Bedi, Mahajan, and Kapoor (2003) synthesized novel 1,3-diazabuta-1,3-dienes compounds with morpholine derivatives, screening them for antibacterial activity. This research adds to the understanding of the antibacterial properties of such compounds (Bedi, Mahajan, & Kapoor, 2003).
Analgesic and Antiparkinsonian Activities : A study by Amr, Maigali, and Abdulla (2008) on the synthesis and evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine investigated their potential analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2008).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c19-15-3-5-16(6-4-15)22-18(25)21-13-17(14-2-1-7-20-12-14)23-8-10-24-11-9-23/h1-7,12,17H,8-11,13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLHEFINWMGZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=S)NC2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine](/img/structure/B2763634.png)
![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2763636.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2763637.png)

![2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2763639.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2763640.png)

![2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B2763643.png)


![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2763647.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2763651.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2763655.png)
